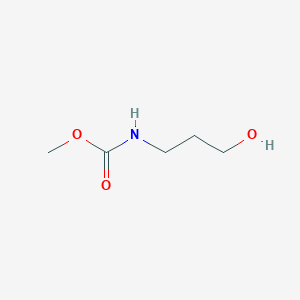![molecular formula C7H8F5N3O2 B13567095 [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrazole ring substituted with a difluoromethyl group and a methanamine group, combined with trifluoroacetic acid. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions. The methanamine group is then added through amination reactions. The final step involves the combination with trifluoroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. This is often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is investigated for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics, such as increased durability and resistance to degradation.
Mécanisme D'action
The mechanism of action of [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological processes. For example, the compound may inhibit or activate enzymes, receptors, or other proteins involved in critical cellular functions. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
- [5-(chloromethyl)-1H-pyrazol-4-yl]methanamine
- [5-(bromomethyl)-1H-pyrazol-4-yl]methanamine
Uniqueness
Compared to similar compounds, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine stands out due to the presence of the difluoromethyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity, stability, and biological activity. The combination with trifluoroacetic acid further enhances its chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H8F5N3O2 |
|---|---|
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2N3.C2HF3O2/c6-5(7)4-3(1-8)2-9-10-4;3-2(4,5)1(6)7/h2,5H,1,8H2,(H,9,10);(H,6,7) |
Clé InChI |
SCARZROHUBHIAB-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1CN)C(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



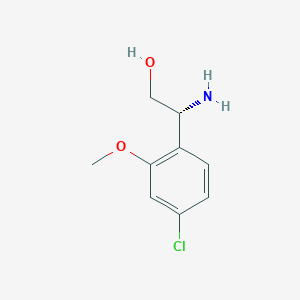
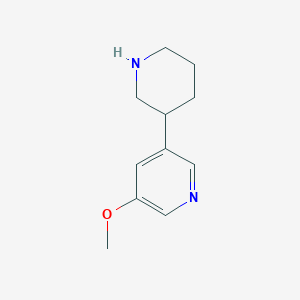
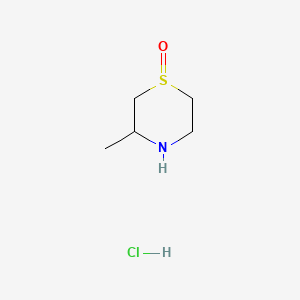
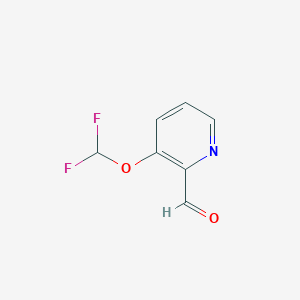
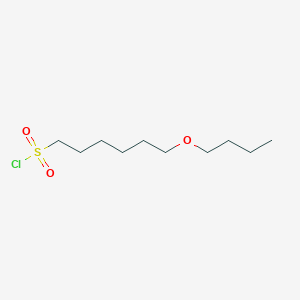
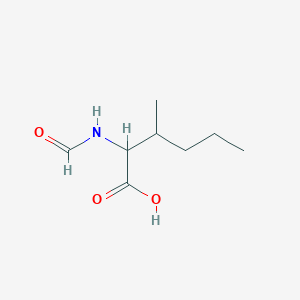
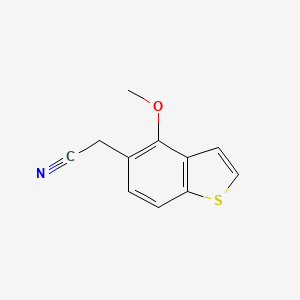

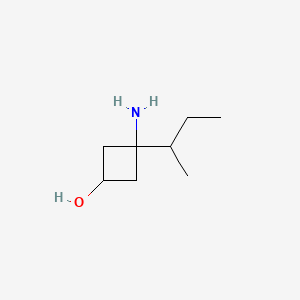
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
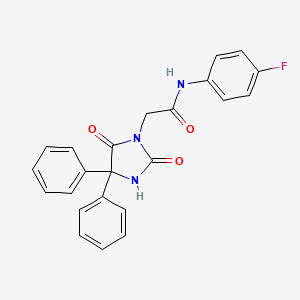
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
